Fmoc-HoCys(Acm)-OH is a specialized, orthogonally protected amino acid building block utilized in solid-phase peptide synthesis (SPPS) . Synthesized as a homolog of cysteine (derived from L-methionine), it features an extended side chain with an additional methylene group and utilizes the acetamidomethyl (Acm) group for thiol protection . This configuration provides critical stability during standard acidic cleavage, making it a highly valuable precursor for the controlled construction of complex, multi-disulfide bridged peptides and structural analogs where precise spatial geometry is required [1].
If a buyer substitutes Fmoc-HoCys(Trt)-OH, the trityl (Trt) group will be fully removed during standard trifluoroacetic acid (TFA) cleavage, leading to uncontrolled, premature disulfide scrambling in sequences containing multiple cysteine residues [1]. Conversely, substituting the standard Fmoc-Cys(Acm)-OH alters the fundamental geometry of the resulting cyclic peptide by shrinking the macrocyclic ring span by one carbon atom, which can severely compromise receptor binding affinity or structural flexibility[2]. Therefore, Fmoc-HoCys(Acm)-OH is strictly required when a synthesis demands both the expanded conformational reach of homocysteine and the orthogonal, post-cleavage stability of Acm [1].
In multi-disulfide peptide synthesis, protecting group stability during resin cleavage is critical for avoiding disulfide scrambling. The Acm protecting group on Fmoc-HoCys(Acm)-OH remains highly stable during standard TFA cleavage cocktails [1]. In direct contrast, the Trt group on the comparator Fmoc-HoCys(Trt)-OH is quantitatively removed under the same acidic conditions [1]. This orthogonal stability allows the homocysteine thiol to remain protected until directed, regioselective oxidation is initiated [1].
| Evidence Dimension | Thiol protecting group stability in 95% TFA |
| Target Compound Data | Fmoc-HoCys(Acm)-OH: >99% Acm retention |
| Comparator Or Baseline | Fmoc-HoCys(Trt)-OH: <1% Trt retention (fully cleaved) |
| Quantified Difference | >98% difference in protecting group survival post-cleavage |
| Conditions | 95% TFA cleavage cocktail at room temperature |
Enables the procurement of a building block that supports regioselective, step-wise disulfide bond formation in complex peptide manufacturing without premature oxidation.
When designing cyclic peptidomimetics, the distance between crosslinking residues dictates the internal strain and binding pocket fit. Substituting standard cysteine with homocysteine via Fmoc-HoCys(Acm)-OH introduces an additional methylene (-CH2-) unit into the side chain, expanding the resulting disulfide or lactam bridge span [1]. This precise structural extension is utilized to relieve steric hindrance in tightly constrained macrocycles, often recovering or enhancing biological activity lost in overly rigid cysteine-bridged analogs [1].
| Evidence Dimension | Crosslink span and macrocycle ring size expansion |
| Target Compound Data | Fmoc-HoCys(Acm)-OH: Adds 1 carbon to the bridge |
| Comparator Or Baseline | Fmoc-Cys(Acm)-OH: Standard bridge length |
| Quantified Difference | +1 methylene unit per residue, expanding the macrocycle by 1 atom |
| Conditions | Solid-phase peptide synthesis followed by post-cleavage cyclization |
Provides medicinal chemists and procurement teams with a precise structural tool to optimize the flexibility and target-binding affinity of cyclic therapeutic peptides.
A major manufacturability advantage of the Acm group is its compatibility with simultaneous deprotection and oxidation. Peptides incorporating Fmoc-HoCys(Acm)-OH can be treated with Iodine (I2) or Thallium(III) trifluoroacetate post-cleavage, which concurrently removes the Acm groups and forms the targeted disulfide bond in a single step [1]. Unprotected thiols or those relying on air oxidation often suffer from lower yields due to intermolecular oligomerization and scrambling [1].
| Evidence Dimension | Regioselective disulfide formation yield |
| Target Compound Data | Acm-protected homocysteine (via Iodine/Tl(III)): >80% targeted disulfide yield |
| Comparator Or Baseline | Unprotected free thiols (air oxidation): 40-60% yield with high oligomerization |
| Quantified Difference | 20-40% absolute increase in targeted monomeric cyclic peptide yield |
| Conditions | Post-cleavage oxidation in dilute solution |
Significantly streamlines downstream purification and increases the overall process yield for manufacturing complex cyclic peptides.
Directly leveraging the orthogonal stability of the Acm group (Section 3), Fmoc-HoCys(Acm)-OH is heavily utilized in synthesizing therapeutic peptides, venoms, and defensins that require specific disulfide pairings. It allows the homocysteine residues to remain protected during the formation of initial Trt-derived disulfide bridges, enabling step-wise, directed oxidation [1].
Based on its ability to expand the macrocyclic ring by one methylene unit (Section 3), this compound is procured for structure-activity relationship (SAR) studies where standard cysteine bridges result in overly rigid or inactive conformations. The expanded span helps tune the flexibility of the peptide to better fit target receptor pockets [2].
The Acm-protected homocysteine serves as a stable precursor for advanced ligation strategies. Because the Acm group survives standard TFA cleavage, the peptide can be purified and stored safely without unwanted dimerization, and later deprotected to expose the free thiol precisely when required for homocysteine-mediated ligation or subsequent methylation[1].